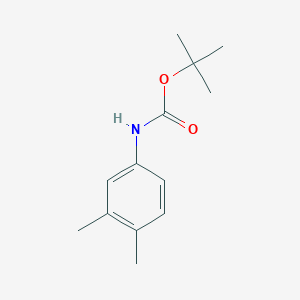

tert-butyl (3,4-dimethylphenyl)carbamate

Description

tert-Butyl (3,4-dimethylphenyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a 3,4-dimethylphenylamine moiety. Its IUPAC name is carbamic acid, N-(3,4-dimethylphenyl)-, 1,1-dimethylethyl ester . This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to the Boc group’s ability to protect amines during multi-step reactions.

Properties

IUPAC Name |

tert-butyl N-(3,4-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-6-7-11(8-10(9)2)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVXMKPDFAFYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3,4-dimethylphenyl)carbamate typically involves the reaction of 3,4-dimethylphenylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3,4-dimethylphenylamine+tert-butyl chloroformate→tert-butyl (3,4-dimethylphenyl)carbamate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature and pressure can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (3,4-dimethylphenyl)carbamate can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.

Reduction: The compound can be reduced to form the corresponding amine and alcohol.

Substitution: It can undergo nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 3,4-dimethylphenylamine and tert-butyl alcohol.

Substitution: Substituted carbamates or ureas.

Scientific Research Applications

Chemistry: tert-Butyl (3,4-dimethylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes.

Biology: In biological research, carbamates are studied for their potential as enzyme inhibitors. They can inhibit enzymes such as acetylcholinesterase, making them useful in the study of neurological processes.

Medicine: Carbamates have been explored for their potential therapeutic applications, including as drugs for the treatment of diseases such as Alzheimer’s. Their ability to inhibit specific enzymes makes them valuable in medicinal chemistry.

Industry: In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and pharmaceuticals. They serve as intermediates in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl (3,4-dimethylphenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-butyl (3,4-dimethylphenyl)carbamate with five structurally related carbamates, highlighting substituent effects on molecular weight, solubility, and stability:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) in the 3,4-dimethylphenyl analog confer moderate stability, whereas chloro and fluoro substituents increase electrophilicity, favoring reactions like nucleophilic aromatic substitution .

- Solubility : Methoxy groups (e.g., in 3,4-dimethoxyphenyl analog) improve aqueous solubility compared to methyl or halogenated derivatives .

Reaction Yields :

Biological Activity

Tert-butyl (3,4-dimethylphenyl)carbamate is a compound of significant interest due to its biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be classified as a carbamate derivative. Its chemical structure features a tert-butyl group attached to a carbamate functional group linked to a 3,4-dimethylphenyl moiety. This configuration is essential for its biological activity, influencing both its solubility and interaction with biological targets.

Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit key enzymes involved in neurodegenerative processes. Research indicates that this compound acts as an inhibitor of:

- β-secretase : An enzyme implicated in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques associated with Alzheimer's disease. The compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition.

- Acetylcholinesterase (AChE) : Another critical enzyme in neurodegeneration, responsible for the breakdown of acetylcholine. The compound exhibited a Ki value of 0.17 μM against AChE, indicating potent inhibitory effects.

Neuroprotective Effects

In vitro studies have shown that this compound can protect astrocytes from amyloid-beta-induced toxicity. Specifically, it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid-beta peptide (Aβ1-42). This suggests a potential mechanism through which the compound may exert neuroprotective effects by mitigating oxidative stress and inflammation within neural tissues .

In Vitro Studies

A series of in vitro experiments evaluated the protective effects of this compound on astrocytes subjected to amyloid-beta toxicity. The results indicated:

- Reduction in Cell Death : The compound reduced astrocyte death by approximately 20% when compared to untreated controls exposed to Aβ1-42.

- Cytokine Modulation : Significant decreases in TNF-α levels were observed, although not statistically significant compared to controls treated only with Aβ1-42.

In Vivo Studies

In vivo assessments using scopolamine-induced models in rats showed that while this compound exhibited some protective effects against cognitive decline, its bioavailability in the brain was limited compared to established treatments like galantamine. This highlights the importance of optimizing delivery mechanisms for enhanced therapeutic efficacy .

Data Tables

| Biological Activity | IC50/Ki Values | Comments |

|---|---|---|

| β-secretase Inhibition | IC50 = 15.4 nM | Potent inhibitor; potential for Alzheimer's therapy |

| Acetylcholinesterase Inhibition | Ki = 0.17 μM | Significant inhibition; implications for dementia treatment |

| Cytokine Reduction (TNF-α) | Not statistically significant | Suggests partial modulation under specific conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.